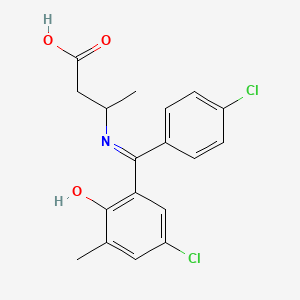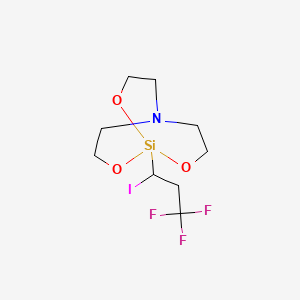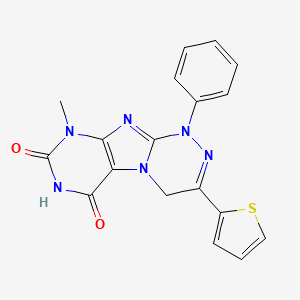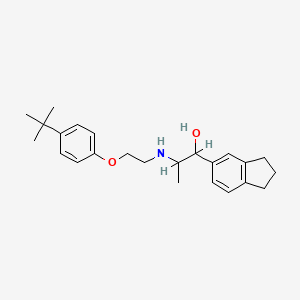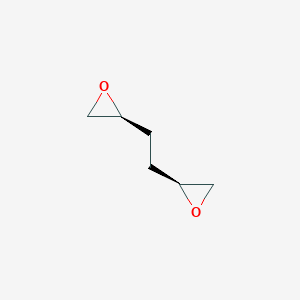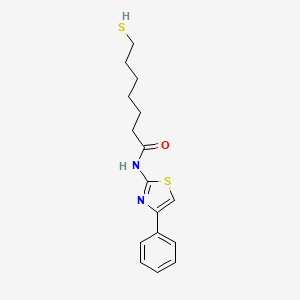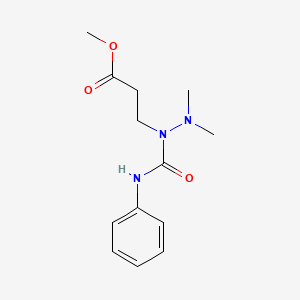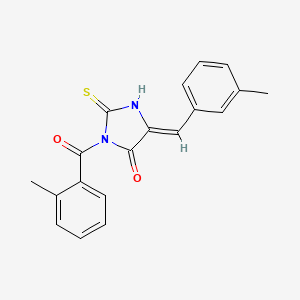
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a thioxo group and imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzoyl chloride with 3-methylbenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioxo group and imidazolidinone ring play crucial roles in binding to these targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-[(2-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide
- 2-Amino-3-methylbenzyl alcohol
Uniqueness
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
112806-20-9 |
|---|---|
分子式 |
C19H16N2O2S |
分子量 |
336.4 g/mol |
IUPAC名 |
(5Z)-3-(2-methylbenzoyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-12-6-5-8-14(10-12)11-16-18(23)21(19(24)20-16)17(22)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H,20,24)/b16-11- |
InChIキー |
VTSSOLJQUXLNMF-WJDWOHSUSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
正規SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



